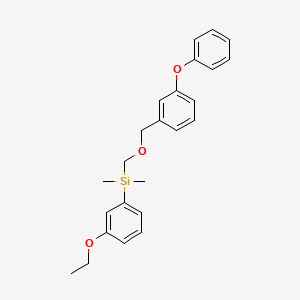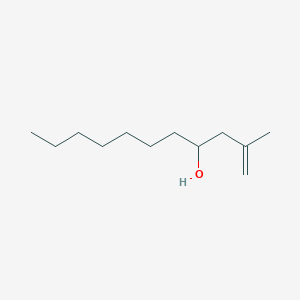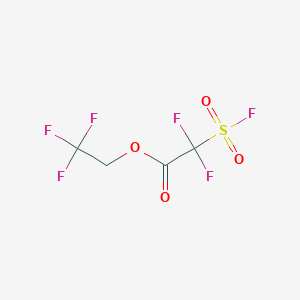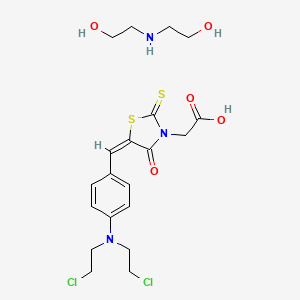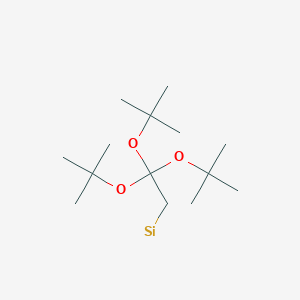
CID 78060825
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Tri-tert-butoxyethyl)silane is an organosilicon compound characterized by the presence of three tert-butoxy groups attached to a silicon atom. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Tri-tert-butoxyethyl)silane typically involves the reaction of silicon tetrachloride with tert-butyl alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanes, which are then converted to the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of (2,2,2-Tri-tert-butoxyethyl)silane is carried out using large-scale reactors where silicon tetrachloride and tert-butyl alcohol are reacted under optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (2,2,2-Tri-tert-butoxyethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
(2,2,2-Tri-tert-butoxyethyl)silane finds applications in several fields:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of (2,2,2-Tri-tert-butoxyethyl)silane involves the interaction of its silicon atom with various molecular targets. The tert-butoxy groups provide steric hindrance, which influences the reactivity of the compound. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes and networks.
Comparación Con Compuestos Similares
Triethylsilane: Another organosilicon compound with three ethyl groups attached to silicon.
Trimethylsilane: Contains three methyl groups attached to silicon.
Triphenylsilane: Features three phenyl groups attached to silicon.
Uniqueness: (2,2,2-Tri-tert-butoxyethyl)silane is unique due to the presence of bulky tert-butoxy groups, which provide steric protection and influence its reactivity. This makes it particularly useful in applications where stability and controlled reactivity are essential.
Propiedades
Fórmula molecular |
C14H29O3Si |
|---|---|
Peso molecular |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-11(2,3)15-14(10-18,16-12(4,5)6)17-13(7,8)9/h10H2,1-9H3 |
Clave InChI |
VPSLFOVZCICXNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(C[Si])(OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


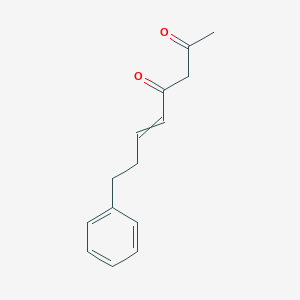
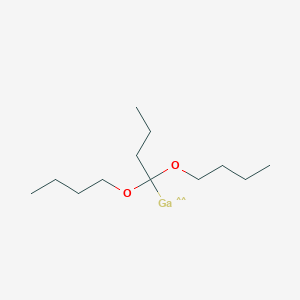
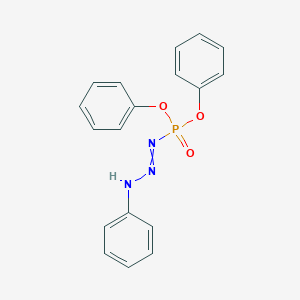
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)

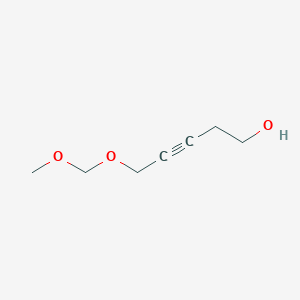

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)

